Carbapenem

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H7NO |

|---|---|

Peso molecular |

109.13 g/mol |

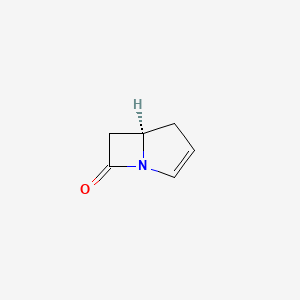

Nombre IUPAC |

(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one |

InChI |

InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1 |

Clave InChI |

YZBQHRLRFGPBSL-RXMQYKEDSA-N |

SMILES |

C1C=CN2C1CC2=O |

SMILES isomérico |

C1C=CN2[C@H]1CC2=O |

SMILES canónico |

C1C=CN2C1CC2=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Carbapenem Mechanism of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved as last-resort agents for treating severe infections caused by multidrug-resistant Gram-negative bacteria. Their efficacy stems from a unique molecular structure that confers stability against many common β-lactamases. The primary mechanism of action involves the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and subsequent cell lysis. However, the rise of sophisticated resistance mechanisms—including enzymatic degradation by carbapenemases, reduced outer membrane permeability via porin loss, active drug removal by efflux pumps, and target PBP modifications—presents a significant and growing threat to their clinical utility. This guide provides a detailed technical overview of the carbapenem mechanism of action, the molecular underpinnings of bacterial resistance, quantitative data on drug-target interactions, and methodologies for key experimental assessments.

Core Mechanism of Action

The bactericidal activity of carbapenems against Gram-negative bacteria is a multi-step process that begins with penetration of the outer membrane and culminates in the fatal disruption of cell wall integrity.

Entry into the Periplasm

Unlike Gram-positive bacteria, Gram-negative organisms possess a formidable outer membrane that acts as a selective permeability barrier. Carbapenems, being hydrophilic molecules, cannot freely diffuse across this lipid bilayer. Instead, they rely on passage through water-filled channel proteins known as porins to enter the periplasmic space.[1]

-

In Enterobacteriaceae (e.g., E. coli, K. pneumoniae): The primary channels for this compound entry are the general porins, OmpC and OmpF.[2][3] The expression levels and specific structure of these porins can influence the rate of drug influx.

-

In Pseudomonas aeruginosa: this compound transport is more specialized and predominantly occurs through the OprD porin, which has a specific affinity for basic amino acids and carbapenems like imipenem.[4][5][6] Loss or downregulation of OprD is a common mechanism of resistance in this species.[4][5]

The pathway for this compound entry and action is visualized below.

Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasm, carbapenems exert their bactericidal effect by targeting PBPs. These are membrane-associated transpeptidases, transglycosylases, and carboxypeptidases essential for the final steps of peptidoglycan synthesis—the polymer that forms the bacterial cell wall.[1][7]

The this compound's β-lactam ring mimics the D-Ala-D-Ala terminus of the peptidoglycan peptide stem.[8] This allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme complex.[1] This acylation effectively inactivates the PBP, preventing the cross-linking of peptidoglycan strands. The resulting structural failure of the cell wall, combined with internal osmotic pressure, leads to cell lysis and death.[7]

Carbapenems typically exhibit high affinity for multiple essential PBPs simultaneously, which contributes to their potent activity.[8] For instance, in E. coli and P. aeruginosa, PBP2 is a primary high-affinity target for carbapenems, and its inhibition leads to the formation of spherical cells.[9][10] Different carbapenems have varied binding profiles for different PBPs, which can influence their specific activity against certain pathogens.[9][11]

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to carbapenems is a complex issue, often involving the interplay of multiple mechanisms that either prevent the drug from reaching its PBP target or destroy the drug molecule itself.

Enzymatic Degradation

The most clinically significant resistance mechanism is the production of β-lactamase enzymes capable of hydrolyzing carbapenems, known as carbapenemases.[7][12] These enzymes are often encoded on mobile genetic elements like plasmids, facilitating their rapid spread among different bacterial species.[13] They are categorized into Ambler classes:

-

Class A (Serine Carbapenemases): Includes Klebsiella pneumoniae carbapenemase (KPC), which is a major cause of resistance in Enterobacteriaceae.[14]

-

Class B (Metallo-β-lactamases): These enzymes require zinc ions for activity and include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenem-hydrolyzing β-lactamase (IMP). They possess a broad hydrolysis profile, inactivating nearly all β-lactams except monobactams.[12][14]

-

Class D (Oxacillinases): Includes the OXA-48-like enzymes, which are increasingly found in Enterobacteriaceae. They exhibit weaker this compound-hydrolyzing activity compared to Class A or B enzymes but can confer significant resistance, especially when combined with porin loss.[7][12]

Reduced Permeability

Decreased influx of carbapenems into the periplasm is a common resistance mechanism, particularly in P. aeruginosa and Acinetobacter baumannii.[5][14] This is typically achieved through:

-

Downregulation or loss of porins: Mutations in the genes encoding OprD in P. aeruginosa or OmpC/OmpF in Enterobacteriaceae can lead to reduced or absent porin expression, severely limiting this compound entry.[4][6][15]

-

Porin mutations: Alterations in the structure of the porin channel can also restrict the passage of this compound molecules.[14] Porin deficiency alone may only cause a modest increase in the minimum inhibitory concentration (MIC), but it becomes highly significant when combined with the expression of a carbapenemase or an AmpC β-lactamase.[6][16]

Efflux Pumps

Gram-negative bacteria possess multicomponent efflux pumps that can actively transport a wide range of antimicrobial agents, including carbapenems, out of the cell.[9][17] Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching effective levels at the PBP target. Key efflux systems include:

-

AcrAB-TolC: A Resistance-Nodulation-Division (RND) family pump in Enterobacteriaceae that contributes to resistance against multiple drugs, including carbapenems.[9][18]

-

MexAB-OprM: A clinically important RND pump in P. aeruginosa that confers resistance to meropenem, doripenem, and ertapenem (B1671056) (but not imipenem).[4] Other systems like MexCD-OprJ and MexXY-OprM also play a role.[14]

Target Modification

While less common in Gram-negative bacteria compared to Gram-positives, alterations in PBPs can reduce their binding affinity for carbapenems, leading to resistance.[5][12] This can occur through mutations in the genes encoding the PBPs or through the acquisition of a new, resistant PBP variant. This mechanism often contributes to low-level resistance but can be significant when combined with other resistance determinants.

Quantitative Data

The efficacy of carbapenems and the impact of resistance mechanisms can be quantified through various metrics, including PBP binding affinity, minimum inhibitory concentrations against bacterial isolates, and the kinetic parameters of carbapenemase activity.

Table 1: PBP Binding Affinity (IC₅₀, µg/mL) of Carbapenems

The 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit 50% of PBP activity. Lower values indicate higher binding affinity.

| Organism | PBP Target | Imipenem | Meropenem | Doripenem | Reference |

| Escherichia coli | PBP1a | 4.0 | 4.0 | 4.0 | [9] |

| PBP1b | 1.0 | 4.0 | 4.0 | [9] | |

| PBP2 | 0.008 | 0.008 | 0.008 | [9] | |

| PBP3 | 4.0 | 0.6 | >4.0 | [9] | |

| Pseudomonas aeruginosa | PBP1a | 0.5 - 1.0 | 4.0 | 4.0 | [9] |

| PBP1b | 0.5 | 4.0 | 4.0 | [9] | |

| PBP2 | 0.1 - 0.3 | 0.06 - 0.1 | 0.06 - 0.1 | [9] | |

| PBP3 | 0.1 - 0.3 | 0.06 - 0.1 | 0.06 - 0.1 | [9] | |

| Klebsiella pneumoniae | PBP2 | <0.0075 | <0.0075 | N/A | [7][17] |

| PBP4 | <0.0075 | <0.0075 | N/A | [7][17] |

Data synthesized from multiple sources. N/A indicates data not available in the cited sources.

Table 2: In Vitro Activity (MIC₅₀/MIC₉₀, µg/mL) of Carbapenems Against Clinical Isolates

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. These values reflect the overall susceptibility of a bacterial population.

| Organism | This compound | MIC₅₀ | MIC₉₀ | Reference |

| This compound-Resistant E. coli | Ertapenem | 8 | ≥32 | |

| Imipenem | 2 | ≥32 | ||

| Meropenem | 1 | ≥32 | ||

| This compound-Resistant K. pneumoniae | Ertapenem | 24 | ≥32 | |

| Imipenem | 4 | ≥32 | ||

| Meropenem | 4 | ≥32 |

Data from a study on this compound-resistant isolates, reflecting high-level resistance.

Table 3: Kinetic Parameters of Carbapenemase Hydrolysis

These parameters describe the efficiency of an enzyme in hydrolyzing a substrate. Km (Michaelis constant) reflects substrate affinity (lower is tighter), and kcat (turnover number) represents the number of substrate molecules hydrolyzed per enzyme molecule per second. The ratio kcat/Km is a measure of catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| OXA-23 | Imipenem | 200 ± 30 | 1.6 ± 0.1 | 0.008 | [12] |

| Meropenem | 28 ± 5 | 0.30 ± 0.01 | 0.011 | [12] | |

| Doripenem | 23 ± 2 | 0.23 ± 0.01 | 0.010 | [12] | |

| OXA-48 | Imipenem | <5 | 150 ± 10 | 30 | [6] |

| Meropenem | <5 | 5.3 ± 0.3 | 0.67 | [6] | |

| CMY-2 (AmpC) | Imipenem | 18 ± 2 | 14 ± 1 | 0.78 | [1] |

| ACT-1 (AmpC) | Imipenem | 12 ± 1 | 4.0 ± 0.2 | 0.33 | [1] |

Data synthesized from multiple sources.

Key Experimental Protocols

Assessing the interaction between carbapenems and bacteria requires specific and robust methodologies. Detailed protocols for fundamental assays are provided below.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

-

Preparation: Prepare serial two-fold dilutions of the this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Select 3-5 bacterial colonies from an overnight agar (B569324) plate and suspend in saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve approx. 1.5 x 10⁶ CFU/mL.

-

Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL and a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 1°C for 18-20 hours in ambient air.

-

Reading: The MIC is the lowest concentration of the this compound at which there is no visible growth (clear well).

Protocol: PBP Binding Affinity Assay using Fluorescent Penicillin

This competitive binding assay measures the ability of a this compound to compete with a fluorescent penicillin derivative (e.g., Bocillin FL) for binding to PBPs.

-

Membrane Preparation: Grow bacteria to mid-log phase. Harvest cells, wash, and lyse using a French press or sonication. Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 10 mM Tris-HCl).

-

Competitive Binding: In separate tubes, incubate a fixed amount of the membrane preparation with a range of concentrations of the test this compound for 30 minutes at 25°C. This allows the unlabeled this compound to bind to its target PBPs.

-

Fluorescent Labeling: Add a saturating concentration of Bocillin FL to each tube and incubate for an additional 10 minutes. The fluorescent probe will bind to any PBPs not already occupied by the test this compound.

-

Quenching and Denaturation: Stop the reaction by adding a large excess of cold, unlabeled penicillin G and SDS-PAGE loading buffer. Boil the samples to denature the proteins.

-

Electrophoresis: Separate the membrane proteins by SDS-PAGE.

-

Visualization and Analysis: Visualize the fluorescently labeled PBPs directly in the gel using a fluorimager. The intensity of each PBP band will be inversely proportional to the amount of test this compound bound. Quantify the band intensities and plot them against the this compound concentration to determine the IC₅₀ for each PBP.

Protocol: Outer Membrane Permeability (NPN Uptake Assay)

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess disruptions in the outer membrane. NPN fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane.

-

Cell Preparation: Grow bacteria to early or mid-log phase. Harvest cells by centrifugation and wash twice with a buffer such as 5 mM HEPES (pH 7.2).

-

Cell Resuspension: Resuspend the bacterial pellet in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

Assay Setup: In a 96-well black plate, add 100 µL of the cell suspension to each well.

-

NPN Addition: Add NPN to a final concentration of 10 µM and allow the baseline fluorescence to stabilize.

-

Permeabilizer Addition: Add the test compound (or a known permeabilizer like polymyxin (B74138) B as a positive control).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~350 nm, Emission: ~420 nm). An increase in fluorescence indicates NPN uptake and thus increased outer membrane permeability.

Conclusion and Future Perspectives

The mechanism of action of carbapenems is well-defined, involving a targeted disruption of bacterial cell wall synthesis that makes them highly potent antibiotics. However, the relentless evolution and dissemination of resistance mechanisms in Gram-negative bacteria severely compromise their effectiveness. The production of diverse and efficient carbapenemases remains the most critical threat, often rendering entire bacterial populations resistant. Understanding the interplay between different resistance mechanisms—such as the synergistic effect of porin loss and enzymatic hydrolysis—is crucial for the development of new therapeutic strategies. Future research must focus on the discovery of novel agents that can evade these resistance mechanisms, such as new classes of PBP inhibitors or compounds that block porin channels or efflux pumps. Furthermore, the development of potent, broad-spectrum β-lactamase inhibitors to be co-administered with existing carbapenems is a vital strategy to preserve and restore the utility of this invaluable class of antibiotics.

References

- 1. Phenotypic and Biochemical Comparison of the this compound-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s2.smu.edu [s2.smu.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound resistance among clinical and environmental Gram-negative isolates recovered from hospitals in Gaza strip, Palestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In-Vitro Evaluation of this compound Effectiveness Against Multidrug-Resistant Gram-Negative Bacterial Isolates | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Clinical Outcomes in Patients with Bloodstream Infections Due to Gram-Negative Bacteria According to this compound MIC Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. jidc.org [jidc.org]

- 17. journals.asm.org [journals.asm.org]

- 18. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Antibiotics: A Technical Guide to the Discovery and Evolution of Carbapenems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenems represent a potent class of β-lactam antibiotics with an exceptionally broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria. Their discovery marked a significant milestone in the ongoing battle against bacterial infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides an in-depth exploration of the discovery and timeline of carbapenem antibiotics, detailing the key scientific breakthroughs, experimental methodologies, and the ever-evolving landscape of bacterial resistance.

The Pioneering Discovery of Thienamycin (B194209): The First this compound

The story of carbapenems begins in the 1970s with the search for novel antimicrobial agents. In 1976, researchers at Merck Sharp & Dohme Research Laboratories isolated a novel β-lactam antibiotic from the fermentation broth of a soil bacterium, Streptomyces cattleya. This compound, named thienamycin, exhibited remarkable potency and a broader spectrum of activity than any previously discovered β-lactam.

However, thienamycin's inherent chemical instability posed a significant challenge to its clinical development. The molecule was highly unstable in both concentrated solutions and solid form, limiting its therapeutic potential. Despite this limitation, the discovery of thienamycin laid the foundational chemical scaffold for an entirely new class of antibiotics.

The Timeline of this compound Development: From Instability to Clinical Success

The journey from the unstable thienamycin to the clinically utilized carbapenems of today is a testament to the power of medicinal chemistry and targeted drug design.

| Year | Milestone | Description |

| 1976 | Discovery of Thienamycin | Isolated from Streptomyces cattleya, it was the first identified this compound, demonstrating potent, broad-spectrum activity but suffering from chemical instability. |

| 1979 | Structural Elucidation of Thienamycin | The complete chemical structure and absolute configuration of thienamycin were determined, paving the way for synthetic derivatization. |

| 1985 | Introduction of Imipenem (B608078)/Cilastatin | Imipenem, a more stable N-formimidoyl derivative of thienamycin, was developed. To counteract its rapid degradation by the renal enzyme dehydropeptidase-I (DHP-I), it was co-administered with cilastatin, a DHP-I inhibitor. This combination became the first clinically approved this compound. |

| 1996 | Development of Meropenem | A second-generation this compound, meropenem, was introduced. It exhibited increased stability to DHP-I, eliminating the need for a co-administered inhibitor, and showed enhanced activity against Gram-negative bacteria. |

| 2001 | Approval of Ertapenem | Ertapenem, with a longer half-life allowing for once-daily dosing, was approved. Its spectrum is narrower than imipenem and meropenem, primarily targeting community-acquired infections. |

| 2005 | Introduction of Doripenem | Doripenem was developed, offering potent activity against Pseudomonas aeruginosa and other challenging Gram-negative pathogens. |

Quantitative Data: In Vitro Activity of Carbapenems

The following table summarizes the minimum inhibitory concentrations (MICs) of key carbapenems against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) | Ertapenem MIC (µg/mL) | Doripenem MIC (µg/mL) |

| Escherichia coli | ≤0.06 - 2 | ≤0.03 - 1 | ≤0.015 - 0.5 | ≤0.03 - 0.25 |

| Klebsiella pneumoniae | ≤0.12 - 4 | ≤0.03 - 2 | ≤0.015 - 1 | ≤0.03 - 1 |

| Pseudomonas aeruginosa | 0.5 - 16 | 0.25 - 8 | 4 - >32 | 0.12 - 8 |

| Staphylococcus aureus (MSSA) | ≤0.03 - 0.5 | ≤0.03 - 0.25 | 0.06 - 1 | ≤0.03 - 0.12 |

Note: MIC ranges can vary depending on the specific strain and testing methodology.

Experimental Protocols

Isolation and Purification of Thienamycin from Streptomyces cattleya

This protocol outlines the general steps for the isolation and purification of thienamycin from a fermentation broth of Streptomyces cattleya.

1. Fermentation:

-

Culture Streptomyces cattleya in a suitable fermentation medium under optimized conditions (temperature, pH, aeration) to induce thienamycin production.

2. Initial Extraction:

-

Remove the mycelium and other solid components from the fermentation broth by centrifugation or filtration.

-

The resulting supernatant contains the crude thienamycin.

3. Ion-Exchange Chromatography:

-

Apply the clarified supernatant to a cation-exchange chromatography column (e.g., Dowex 50).

-

Thienamycin, being zwitterionic, will bind to the resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the thienamycin using a suitable buffer, such as a dilute ammonium (B1175870) hydroxide (B78521) solution.

4. Adsorption Chromatography:

-

Further purify the eluate from the ion-exchange step using an adsorbent resin (e.g., Amberlite XAD-2).

-

This step helps to remove more polar impurities.

-

Elute the thienamycin with a solvent mixture, such as aqueous acetone.

5. Gel Filtration Chromatography:

-

For final purification and desalting, subject the partially purified thienamycin to gel filtration chromatography (e.g., Sephadex G-10).

-

This separates molecules based on size, effectively removing salts and other small molecules.

6. Lyophilization:

-

Lyophilize the purified fractions containing thienamycin to obtain the final product as a stable powder.

7. Quality Control:

-

Throughout the purification process, monitor the presence and purity of thienamycin using techniques such as High-Performance Liquid Chromatography (HPLC) and bioassays against susceptible bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized broth microdilution method for determining the MIC of carbapenems, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]

1. Preparation of Antibiotic Stock Solutions:

-

Prepare a stock solution of the this compound antibiotic in a suitable solvent at a high concentration.

-

Sterilize the stock solution by filtration.

2. Preparation of Microtiter Plates:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the antibiotic stock solution across the wells of the plate to create a range of concentrations.

3. Inoculum Preparation:

-

Grow the bacterial isolate to be tested on an appropriate agar (B569324) medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the antibiotic dilutions and a growth control well without antibiotic) with the prepared bacterial inoculum.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Science: Diagrams and Pathways

Timeline of this compound Discovery and Development

References

An In-depth Technical Guide to the Molecular Structure of Carbapenem Classes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenems represent a potent class of β-lactam antibiotics, often reserved for treating severe bacterial infections, including those caused by multidrug-resistant pathogens.[1] Their broad spectrum of activity stems from a unique molecular architecture that confers stability against many β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[2] This technical guide provides a comprehensive exploration of the molecular structure of different carbapenem classes, focusing on the core structural features, key chemical variations, and the experimental methodologies used to elucidate these structures.

Core Molecular Structure of Carbapenems

The foundational structure of all carbapenems is the carbapen-2-em nucleus, a bicyclic system composed of a β-lactam ring fused to a five-membered pyrroline (B1223166) ring.[2] This core structure is the source of their antibacterial activity, mimicking the D-Ala-D-Ala moiety of peptidoglycan precursors and thereby inhibiting bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[3][4]

Key features of the this compound core include:

-

β-Lactam Ring: A four-membered cyclic amide, the strained nature of which is crucial for its high reactivity towards PBPs.

-

Pyrroline Ring: A five-membered unsaturated ring containing a carbon atom at the C1 position, distinguishing carbapenems from penicillins which have a sulfur atom at this position.[2]

-

C2-C3 Double Bond: This unsaturation further increases the strain in the bicyclic system, enhancing the reactivity of the β-lactam ring.

-

6-hydroxyethyl Side Chain: A characteristic substituent at the C6 position, which plays a significant role in providing resistance to hydrolysis by many β-lactamases.[2]

Caption: Core chemical structure of the this compound nucleus.

Classification and Structural Diversity of Carbapenems

Carbapenems are broadly classified based on the chemical nature of the side chain at the C2 position and the presence or absence of a methyl group at the C1 position of the this compound nucleus. These structural modifications significantly influence their spectrum of activity, pharmacokinetic properties, and stability against degradation by bacterial enzymes and human renal dehydropeptidase-I (DHP-I).

Key Clinically Relevant Carbapenems: A Structural Comparison

The most clinically significant carbapenems include Imipenem (B608078), Meropenem, Ertapenem, and Doripenem (B194130). Their structural differences are highlighted below.

Imipenem: The first clinically developed this compound, imipenem, possesses a simple N-formimidoyl group at the C2 position. It is characterized by its broad spectrum of activity but is susceptible to hydrolysis by DHP-I, necessitating co-administration with a DHP-I inhibitor like cilastatin.[2]

Meropenem: Meropenem features a dimethylcarbamoyl-pyrrolidinylthio group at the C2 position and, crucially, a 1-β-methyl group on the this compound nucleus. This methyl group confers stability against DHP-I, allowing for its administration as a single agent.[2]

Ertapenem: Ertapenem is distinguished by a large benzoic acid side chain at the C2 position. This modification results in a longer plasma half-life, allowing for once-daily dosing. However, its spectrum of activity is narrower than that of imipenem and meropenem, with reduced activity against Pseudomonas aeruginosa and Acinetobacter species.

Doripenem: Doripenem has a sulfamoylaminomethyl-pyrrolidinylthio side chain at C2 and a 1-β-methyl group. It exhibits broad-spectrum activity, including enhanced activity against Pseudomonas aeruginosa, and is stable against DHP-I.[5]

References

Thienamycin: The Progenitor of a Potent Antibiotic Class

A Technical Guide to the Core of Carbapenems for Researchers, Scientists, and Drug Development Professionals

Abstract

Thienamycin (B194209), a naturally occurring β-lactam antibiotic isolated from Streptomyces cattleya, represents a pivotal discovery in the history of antibacterial agents. Its exceptionally broad spectrum of activity and remarkable resistance to bacterial β-lactamases established it as the parent compound for the entire carbapenem class of antibiotics. However, the inherent chemical instability of thienamycin precluded its direct clinical application. This technical guide provides an in-depth exploration of thienamycin, from its discovery and mechanism of action to its chemical properties and the subsequent development of stable, clinically indispensable this compound derivatives. This document consolidates quantitative data on antibacterial efficacy and stability, details key experimental methodologies, and visually represents the crucial pathways and relationships that underpin this important class of antibiotics.

Discovery and Isolation of Thienamycin

In 1976, researchers at Merck Sharp & Dohme Research Laboratories discovered thienamycin in the fermentation broths of the soil bacterium Streptomyces cattleya.[1] The initial screening was for inhibitors of peptidoglycan biosynthesis, a critical process in bacterial cell wall formation. Despite its potent antibacterial properties, the isolation and purification of thienamycin proved to be a significant challenge due to its instability in aqueous solutions.

The isolation process involved a multi-step approach:

-

Adsorption Chromatography: The fermentation broth was first passed through a column containing Dowex 50, a strong cation exchange resin, to capture the zwitterionic thienamycin.

-

Ion Exchange Chromatography: Further purification was achieved using Dowex 1, an anion exchange resin.

-

Gel Filtration and Desalting: Subsequent steps utilized Bio-Gel P2 for size-exclusion chromatography and XAD-2 resin for desalting, ultimately yielding a highly purified, albeit unstable, compound.

Chemical Structure and Inherent Instability

Thienamycin possesses a unique this compound core structure, a bicyclic system composed of a β-lactam ring fused to a five-membered ring where a carbon atom replaces the sulfur atom typically found in penicillins. Key structural features include a hydroxyethyl (B10761427) side chain and a cysteamine (B1669678) side chain attached to the pyrroline (B1223166) ring. This novel structure is responsible for both its potent bioactivity and its significant chemical instability.

The primary cause of thienamycin's instability is the strained bicyclic ring system, which is highly susceptible to hydrolysis, particularly at pH values outside of neutrality. At concentrations above 1 mg/mL, it undergoes rapid degradation through intermolecular aminolysis, where the primary amine of the cysteamine side chain of one molecule attacks the β-lactam ring of another.

Table 1: Stability of Thienamycin and its Derivatives

| Compound | Condition | Half-life | Reference |

| Thienamycin | pH 7.4, 37°C | ~1 hour | [2][3] |

| Imipenem (B608078) | 5 mg/mL in 0.9% NaCl at 25°C | 6 hours | |

| Meropenem (B701) | 10 mg/mL in 0.9% NaCl at 25°C | ~4-6 hours | |

| Ertapenem (B1671056) | 100 mg/mL at room temperature | < 1 hour | |

| Doripenem | 5 mg/mL in 0.9% NaCl at 25°C | 12 hours |

Mechanism of Action

Thienamycin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. It covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The acylation of PBPs by thienamycin is highly efficient due to the strained β-lactam ring. Thienamycin exhibits a high affinity for multiple PBP targets, contributing to its broad spectrum of activity.

Antibacterial Spectrum

Thienamycin exhibits an exceptionally broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many species resistant to other antibiotics available at the time of its discovery.[1] All tested isolates were inhibited at concentrations of ≤25 μg/ml, with the exception of a small percentage of Enterobacter spp. and Serratia marcescens.[1][4]

The Genesis of Modern Carbapenems: Overcoming Instability

The clinical potential of thienamycin was undeniable, but its instability necessitated the development of more stable derivatives. This led to the creation of the this compound class of antibiotics, which are all structurally derived from the thienamycin core.

Imipenem: The First Clinically Utilized this compound

Imipenem was the first semisynthetic this compound developed for clinical use. Its creation addressed the instability of thienamycin by modifying the cysteamine side chain to an N-formimidoyl group. This modification prevents the intermolecular aminolysis that plagues thienamycin. However, imipenem is susceptible to hydrolysis by the renal enzyme dehydropeptidase-I (DHP-I). To overcome this, imipenem is co-administered with cilastatin, a DHP-I inhibitor.

Meropenem: Enhanced Stability to DHP-I

Meropenem was developed to be intrinsically resistant to DHP-I hydrolysis. This was achieved by the addition of a methyl group at the C1 position of the this compound nucleus. This structural change provides stability against DHP-I without the need for a co-administered inhibitor. Meropenem generally exhibits greater activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, compared to imipenem.[5][6]

Ertapenem: The Long-Acting this compound

Ertapenem is distinguished by its longer half-life, allowing for once-daily dosing. This is attributed to a benzoic acid moiety on its side chain, which promotes high protein binding. While effective against many Gram-positive and Gram-negative organisms, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, its spectrum is narrower than that of imipenem and meropenem, with limited activity against Pseudomonas aeruginosa and Acinetobacter species.[7][8][9][10][11]

Doripenem: Broad Spectrum and Anti-Pseudomonal Potency

Doripenem is a broad-spectrum this compound with potent activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii.[12][13][14][15] Its side chain confers high affinity for PBPs and stability to a wide range of β-lactamases.

Table 2: Comparative In Vitro Activity (MIC90, µg/mL) of Carbapenems

| Organism | Thienamycin | Imipenem | Meropenem | Ertapenem | Doripenem |

| Escherichia coli | - | 0.5 | 0.06 | 0.06 | 0.12 |

| Klebsiella pneumoniae | - | 0.5 | 0.06 | 0.12 | 0.25 |

| Pseudomonas aeruginosa | - | 4 | 2 | >16 | 4 |

| Acinetobacter baumannii | - | 2 | 2 | >16 | 4 |

| Staphylococcus aureus (MSSA) | - | 0.06 | 0.12 | 0.12 | 0.25 |

| Enterococcus faecalis | - | 4 | 8 | >16 | 8 |

| Bacteroides fragilis | - | 0.5 | 0.5 | 1 | 0.5 |

Note: MIC90 values are representative and can vary based on the specific study and geographic location. Data for thienamycin is limited due to its instability.

Resistance to β-Lactamases

A hallmark of thienamycin and its this compound successors is their high resistance to hydrolysis by most bacterial β-lactamases, including penicillinases and cephalosporinases. This stability is largely attributed to the trans-configuration of the hydroxyethyl side chain. However, the emergence of this compound-hydrolyzing β-lactamases (carbapenemases), such as KPC, NDM, VIM, IMP, and OXA-type enzymes, poses a significant threat to the clinical utility of this antibiotic class.

Experimental Protocols

General Procedure for Total Synthesis of Thienamycin

The total synthesis of thienamycin is a complex multi-step process. A common strategy involves the construction of the bicyclic carbapenam (B8450946) core followed by the introduction of the side chains.

A representative synthetic approach is as follows:

-

Chiral Pool Synthesis: Starting from a chiral precursor like L-aspartic acid to establish the correct stereochemistry.

-

Azetidinone Formation: Construction of the β-lactam ring.

-

Carbene Insertion: An intramolecular C-H insertion reaction to form the fused five-membered ring.

-

Side Chain Introduction: Stereoselective addition of the hydroxyethyl and cysteamine side chains.

-

Deprotection: Removal of protecting groups to yield the final product.

Detailed synthetic protocols for thienamycin and its derivatives are extensive and can be found in the specialized chemical literature.[16][17]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a this compound is determined using standardized microdilution or agar (B569324) dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

β-Lactamase Stability Assay

The stability of carbapenems to hydrolysis by β-lactamases can be assessed spectrophotometrically.

-

Enzyme and Substrate Preparation: A purified β-lactamase solution and a solution of the this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) are prepared.

-

Hydrolysis Reaction: The enzyme and substrate are mixed in a quartz cuvette, and the decrease in absorbance at a specific wavelength (corresponding to the β-lactam ring) is monitored over time using a UV-Vis spectrophotometer.

-

Kinetic Analysis: The rate of hydrolysis is determined from the change in absorbance, and kinetic parameters such as Km and Vmax can be calculated.

Conclusion

Thienamycin stands as a landmark natural product that revolutionized antibacterial therapy. Its discovery unveiled a new paradigm in β-lactam chemistry, leading to the development of the carbapenems, a class of antibiotics that remains critical for treating severe and multidrug-resistant bacterial infections. While the inherent instability of thienamycin prevented its own clinical use, the scientific journey to understand and modify its structure has provided a powerful arsenal (B13267) of life-saving drugs. The continued exploration of the thienamycin scaffold and its derivatives is a testament to the enduring legacy of this remarkable parent compound and holds promise for the future development of novel antibacterial agents to combat the ever-growing challenge of antibiotic resistance.

References

- 1. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of thienamycin and related this compound antibiotics by the renal dipeptidase, dehydropeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Thienamycin: New Beta-Lactam Antibiotic with Potent Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Activity of Ertapenem (MK-0826) versus Enterobacteriaceae with Potent β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of ertapenem (MK-0826) versus Enterobacteriaceae with potent beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Ertapenem and Imipenem against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Doripenem vs meropenem against Pseudomonas and Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Responses of Acinetobacter baumannii to Two- and Three-Drug Combinations following Exposure to Colistin and Doripenem - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

The Architecture of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Carbapenem Side Chains

For Researchers, Scientists, and Drug Development Professionals

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved as last-resort treatments for severe bacterial infections. Their remarkable efficacy is intricately linked to their unique structural features, particularly the substituents on the carbapenem core. This technical guide delves into the critical structure-activity relationships (SAR) of this compound side chains, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how modifications at key positions influence antibacterial potency, spectrum, stability to metabolizing enzymes, and resistance to bacterial β-lactamases.

Core Structure and Key Positions for Modification

The foundational this compound scaffold, a fused bicyclic system composed of a β-lactam ring and a five-membered ring, provides the essential framework for antibacterial activity. The potency and pharmacological properties of carbapenems are modulated by substitutions at several key positions, most notably C-1, C-2, and C-6.

Caption: General structure of the this compound core highlighting the key positions for side chain modification.

The C-1β Methyl Group: Enhancing Metabolic Stability

The introduction of a methyl group at the C-1β position was a pivotal advancement in this compound development. This single modification confers significant stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), an enzyme that rapidly inactivates early carbapenems like imipenem (B608078).[1][2] This increased stability allows for higher plasma concentrations and a longer duration of action, eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[3]

Quantitative Analysis of DHP-I Stability

The stability of carbapenems to DHP-I can be quantified by comparing their rates of hydrolysis. The Vmax/Km ratio serves as an index of the enzyme's preference for a substrate.

| This compound | 1β-Methyl Group | Relative Vmax/Km (vs. Imipenem) | Reference |

| Imipenem | No | 1.00 | [4] |

| Meropenem (B701) | Yes | 0.39 | [4] |

| DA-1131 | Yes | 0.22 | [4] |

The C-2 Side Chain: The Primary Determinant of Antibacterial Spectrum and Potency

The side chain at the C-2 position is the most extensively modified component of the this compound structure and plays a crucial role in defining the antibacterial spectrum, potency, and interaction with bacterial porin channels.[2]

Influence on Gram-Negative Activity

The nature of the C-2 side chain significantly impacts activity against Gram-negative bacteria, particularly challenging pathogens like Pseudomonas aeruginosa.

-

Pyrrolidine (B122466) Ring: Many modern carbapenems, including meropenem, doripenem, and ertapenem, feature a pyrrolidine ring at the C-2 position. This moiety generally enhances stability and broadens the antibacterial spectrum.[1]

-

Basicity and Cationic Character: The basicity of the C-2 side chain influences permeability through the outer membrane of Gram-negative bacteria. For instance, reducing the basicity of the C-2 side chain in meropenem compared to imipenem increases its activity against Haemophilus influenzae by enhancing its affinity for penicillin-binding proteins (PBPs) 4 and 5.[5]

-

Interaction with Porin Channels: The C-2 side chain can affect the uptake of the this compound through bacterial porin channels. For example, the activity of some carbapenems against P. aeruginosa is dependent on the OprD porin. Modifications to the C-2 side chain that alter the molecule's charge and physicochemical properties can influence its passage through this channel.[6]

Influence on Gram-Positive Activity

While often optimized for Gram-negative coverage, the C-2 side chain also modulates activity against Gram-positive organisms. Imipenem, with its N-formimidoyl thienamycin (B194209) side chain, generally exhibits greater potency against Gram-positive cocci compared to meropenem.[7][8]

Quantitative Comparison of MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for selected carbapenems against a range of bacterial species, highlighting the impact of the C-2 side chain.

| Organism | Imipenem | Meropenem | Ertapenem | Panipenem |

| Staphylococcus aureus (MSSA) | 0.03 - 0.12 | 0.06 - 0.25 | 0.06 - 0.5 | 0.03 - 0.12 |

| Streptococcus pneumoniae | ≤0.015 - 0.06 | ≤0.03 - 0.12 | 0.015 - 0.25 | ≤0.015 - 0.06 |

| Enterococcus faecalis | 1 - 4 | 4 - 16 | >16 | 2 - 8 |

| Escherichia coli | 0.12 - 0.5 | 0.015 - 0.06 | ≤0.008 - 0.03 | 0.06 - 0.25 |

| Klebsiella pneumoniae | 0.12 - 0.5 | 0.03 - 0.12 | ≤0.008 - 0.06 | 0.12 - 0.5 |

| Pseudomonas aeruginosa | 1 - 4 | 0.25 - 1 | 4 - >16 | 2 - 8 |

| Bacteroides fragilis | ≤0.06 - 0.25 | ≤0.06 - 0.12 | 0.12 - 1 | ≤0.06 - 0.25 |

Data compiled from multiple sources.[4][7][8][9][10]

The C-6 Hydroxyethyl (B10761427) Group: A Shield Against β-Lactamases

The (1R)-hydroxyethyl group at the C-6 position is a hallmark of most clinically useful carbapenems. This substituent provides crucial stability against hydrolysis by a wide range of bacterial β-lactamases, including penicillinases and cephalosporinases.[2] The stereochemistry at this position is critical; the trans configuration of the protons at C-5 and C-6 is essential for this protective effect.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[11][12][13][14]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of this compound antibiotics

-

Sterile diluents (e.g., saline or MHB)

-

Incubator (35 ± 1°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Incubation: Seal the plates and incubate at 35 ± 1°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

DHP-I Stability Assay (HPLC-based)

This assay measures the rate of hydrolysis of a this compound by DHP-I using high-performance liquid chromatography (HPLC) to separate and quantify the parent drug and its metabolite.[1][15][16][17][18]

Materials:

-

Purified human renal DHP-I

-

This compound stock solution

-

Phosphate (B84403) buffer (pH 7.4)

-

HPLC system with a suitable C18 column and UV detector

-

Acetonitrile and other mobile phase components

-

Quenching solution (e.g., strong acid)

Procedure:

-

Enzyme Reaction: In a temperature-controlled environment (e.g., 37°C), incubate a known concentration of the this compound with a specific amount of DHP-I in phosphate buffer.

-

Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution.

-

HPLC Analysis: Inject the quenched samples into the HPLC system.

-

Quantification: Separate the parent this compound from its hydrolyzed product using an appropriate mobile phase gradient. Quantify the peak areas of both compounds using a UV detector at a suitable wavelength (e.g., ~300 nm).

-

Data Analysis: Plot the concentration of the remaining this compound against time to determine the rate of hydrolysis. Kinetic parameters such as Vmax and Km can be calculated from initial velocity data at different substrate concentrations.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of a this compound for specific PBPs by measuring its ability to compete with a labeled penicillin for binding to these target enzymes.[5][14][19][20][21]

Materials:

-

Bacterial membrane preparations containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin™ FL)

-

This compound solutions of varying concentrations

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Competitive Binding: Incubate the bacterial membrane preparation with various concentrations of the test this compound for a specific time to allow for binding to the PBPs.

-

Labeling: Add a fixed, saturating concentration of the fluorescently labeled penicillin to the mixture and incubate further. The labeled penicillin will bind to any PBPs not already occupied by the this compound.

-

Termination: Stop the reaction by adding a sample loading buffer.

-

SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Analysis: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the binding affinity of the test this compound. The concentration of the this compound that inhibits 50% of the labeled penicillin binding (IC₅₀) can be determined.

Signaling Pathways and Experimental Workflows

General Mechanism of this compound Action

Caption: Simplified workflow of this compound entry into a Gram-negative bacterium and inhibition of cell wall synthesis.

DHP-I Inactivation Pathway

Caption: Enzymatic inactivation of carbapenems by DHP-I.

Logical Relationship of this compound SAR

Caption: Logical flow of how modifications at key positions of the this compound core influence its biological properties.

Conclusion

The structure-activity relationships of this compound side chains are a testament to the power of medicinal chemistry in optimizing antibiotic efficacy. The strategic placement of a methyl group at C-1, the diverse modifications of the C-2 side chain, and the preservation of the C-6 hydroxyethyl group have collectively led to the development of potent, broad-spectrum, and stable this compound antibiotics. A thorough understanding of these SAR principles is paramount for the rational design of novel carbapenems that can overcome emerging resistance mechanisms and address the unmet needs in the treatment of infectious diseases. This guide provides a foundational framework for researchers and developers to build upon in the ongoing quest for the next generation of these life-saving drugs.

References

- 1. Direct-injection HPLC assay for the determination of a new this compound antibiotic in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. graphviz.org [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Carba PBP: a novel penicillin-binding protein-based lateral flow assay for rapid phenotypic detection of carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mit.edu [web.mit.edu]

- 7. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Comparison of Four Carbapenems; Imipenem-Cilastatin, Panipenem-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | Semantic Scholar [semanticscholar.org]

- 11. medium.com [medium.com]

- 12. Comparison of meropenem MICs and susceptibilities for carbapenemase-producing Klebsiella pneumoniae isolates by various testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of penicillin-binding proteins (PBPs) in this compound resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatographic methods for the determination of a new this compound antibiotic, L-749,345, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. High-performance liquid chromatography determination of enzyme activities in the presence of small amounts of product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

The Carbapenem Backbone: A Technical Guide to its Central Role in Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the carbapenem backbone in conferring broad-spectrum antibacterial activity. Carbapenems represent a class of β-lactam antibiotics often reserved for treating severe infections caused by multidrug-resistant bacteria.[1] Their efficacy stems from a unique core structure that combines potent inhibitory activity against essential bacterial enzymes with stability against many β-lactamases.[2] This document delves into the structure-activity relationships, mechanism of action, and key experimental methodologies used to evaluate these powerful therapeutic agents.

The this compound Core: A Foundation for Potent Antibacterial Action

The characteristic structure of carbapenems is a fused bicyclic system composed of a β-lactam ring and a five-membered pyrroline (B1223166) ring.[3] Key features of the this compound backbone that are fundamental to its antibacterial activity include:

-

The β-Lactam Ring: This highly strained four-membered ring is the reactive pharmacophore that acylates the active site of penicillin-binding proteins (PBPs), inhibiting their function in bacterial cell wall synthesis.[2]

-

The Pyrroline Ring with a C2-C3 Double Bond: This feature increases the strain on the β-lactam ring, enhancing its reactivity towards PBPs.[4]

-

Trans-Stereochemistry of the C5-C6 Bond: Unlike most other β-lactams, the substituent at C6 of the this compound backbone is in a trans configuration relative to the C5 hydrogen. This stereochemistry is crucial for its broad-spectrum activity and contributes to its stability against hydrolysis by many common β-lactamases.

Modifications to this core structure, particularly at the C1, C2, and C6 positions, have led to the development of various this compound derivatives with distinct antibacterial spectra, PBP affinities, and stability profiles.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, carbapenems exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2] This process involves a series of well-defined steps:

-

Entry into the Periplasmic Space: In Gram-negative bacteria, carbapenems must first traverse the outer membrane to reach their PBP targets in the periplasmic space. This entry is often facilitated by porin channels, such as OprD in Pseudomonas aeruginosa.[5]

-

Penicillin-Binding Protein (PBP) Inhibition: Once in the periplasm, the strained β-lactam ring of the this compound covalently binds to the active site serine residue of PBPs.[6] This acylation reaction is effectively irreversible and inactivates the PBP.

-

Disruption of Peptidoglycan Synthesis: PBPs are essential enzymes that catalyze the final steps of peptidoglycan biosynthesis, specifically the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan chains.

-

Cell Lysis: The inhibition of PBP activity leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

The broad spectrum of carbapenems is attributed to their high affinity for a wide range of PBPs across different bacterial species.[7]

Structure-Activity Relationships: The Impact of Backbone Modifications

The substitution pattern on the this compound backbone significantly influences its antibacterial spectrum, stability to β-lactamases, and susceptibility to renal dehydropeptidases (DHP-I).

-

1β-Methyl Group: The introduction of a methyl group at the C1 position, as seen in meropenem (B701) and doripenem, confers stability against hydrolysis by human renal DHP-I.[2] This modification eliminates the need for co-administration with a DHP-I inhibitor like cilastatin, which is required for imipenem (B608078).[2] The 1β-methyl group can also enhance antibacterial activity against certain bacteria, such as Haemophilus influenzae, by increasing affinity for specific PBPs.[8][9]

-

C2 Side Chain: The nature of the side chain at the C2 position is a key determinant of the antibacterial spectrum and potency. For example, the presence of a basic group at this position can facilitate uptake through the D2 porin of P. aeruginosa.[7] The specific structure of the C2 side chain also influences the overall activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity

The in vitro activity of carbapenems is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distributions for several common carbapenems against key Gram-positive and Gram-negative pathogens.

Table 1: MIC Distribution of Carbapenems against Escherichia coli

| This compound | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Imipenem | ≤0.25 | 0.5 |

| Meropenem | ≤0.06 | ≤0.06 |

| Ertapenem | ≤0.015 | 0.03 |

| Doripenem | 0.03 | 0.06 |

Table 2: MIC Distribution of Carbapenems against Pseudomonas aeruginosa

| This compound | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Imipenem | 2 | >8 |

| Meropenem | 0.5 | >8 |

| Ertapenem | >8 | >8 |

| Doripenem | 0.5 | 4 |

Table 3: MIC Distribution of Carbapenems against Staphylococcus aureus (Methicillin-Susceptible, MSSA)

| This compound | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Imipenem | 0.06 | 0.12 |

| Meropenem | 0.06 | 0.12 |

| Ertapenem | 0.03 | 0.06 |

| Doripenem | ≤0.03 | 0.06 |

Note: Data is compiled from various sources and may vary depending on the specific strains and testing methodologies used.[1][5][10][11][12][13][14][15][16][17][18][19][20][21][22]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of the this compound at which there is no visible growth (turbidity) as observed with the naked eye or by measuring absorbance with a microplate reader.

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of a this compound for specific PBPs by competing with a fluorescently labeled β-lactam for binding to these target proteins.

Materials:

-

Bacterial cell membranes containing PBPs

-

This compound solutions of varying concentrations

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and reagents

-

Fluorescence gel scanner

Procedure:

-

Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. b. Lyse the cells (e.g., by sonication) and isolate the cell membrane fraction by ultracentrifugation. c. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

Competition Binding: a. In separate tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of the test this compound for a defined period (e.g., 10 minutes at 30°C). b. Include a control tube with no this compound.

-

Fluorescent Labeling: a. Add a fixed, sub-saturating concentration of fluorescently labeled penicillin (e.g., Bocillin FL) to each tube and incubate for a further period (e.g., 15 minutes at 30°C) to label the PBPs that are not bound by the this compound.

-

SDS-PAGE and Fluorescence Detection: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: a. Quantify the fluorescence intensity of each PBP band. b. The concentration of the this compound that inhibits 50% of the fluorescent signal for a specific PBP is the IC₅₀ value, which is an indicator of its binding affinity.[7]

This compound Hydrolysis Assay by UV-Vis Spectrophotometry

This method assesses the stability of a this compound in the presence of β-lactamases by monitoring the decrease in its characteristic UV absorbance as the β-lactam ring is hydrolyzed.

Materials:

-

Purified β-lactamase enzyme

-

This compound solution of known concentration

-

Phosphate (B84403) buffer (pH 7.0)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Spectrophotometer Setup: a. Set the spectrophotometer to monitor the absorbance at the λmax of the this compound (e.g., ~297 nm for imipenem).[23] b. Equilibrate the cuvette holder to the desired temperature (e.g., 30°C).

-

Reaction Mixture Preparation: a. In a quartz cuvette, prepare a reaction mixture containing the this compound in phosphate buffer.

-

Initiation of Reaction: a. Add a small volume of the purified β-lactamase solution to the cuvette to initiate the hydrolysis reaction. b. Immediately start monitoring the decrease in absorbance over time.

-

Data Acquisition: a. Record the absorbance at regular intervals until the reaction is complete or for a specified duration.

-

Data Analysis: a. The initial rate of hydrolysis can be calculated from the linear portion of the absorbance versus time plot. b. Kinetic parameters such as Kₘ and kcat can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[24]

Conclusion

The this compound backbone is a remarkable molecular scaffold that has given rise to some of our most potent and broad-spectrum antibacterial agents. Its inherent reactivity, coupled with strategic modifications that enhance stability and modulate target affinity, has made it an indispensable tool in the fight against serious bacterial infections. A thorough understanding of the structure-activity relationships and the mechanisms of action and resistance associated with the this compound core is essential for the continued development of new and improved agents to combat the ever-growing threat of antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this vital class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcpath.org [rcpath.org]

- 4. Synthesis and structure-activity relationships of carbapenems related to C-19393 H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of carbapenems that determine their dependence on porin protein D2 for activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Structure-activity relationships of this compound compounds to anti-Haemophilus influenzae activity and affinity for penicillin-binding proteins. Effect of 1 beta-methyl group and C-2 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Doripenem: A new this compound antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ertapenem Resistance of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijccm.org [ijccm.org]

- 16. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Worldwide distribution and environmental origin of the Adelaide imipenemase (AIM-1), a potent carbapenemase in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Proteomic landscape of imipenem resistance in Pseudomonas aeruginosa: a comparative investigation between clinical and control strains [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Ertapenem susceptibility of extended spectrum beta-lactamase-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Invitro susceptibility of Imipenem by E-test in different conditions of Methicillin resistant Staphylococcus aureus - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 23. Establishment of a dual-wavelength spectrophotometric method for analysing and detecting carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bmglabtech.com [bmglabtech.com]

Navigating the Last Line of Defense: A Technical Guide to Carbapenem Classification and Spectrum of Activity

For Immediate Release

[City, State] – As the challenge of antimicrobial resistance continues to grow, a thorough understanding of our most potent antibiotics is paramount. This technical guide offers an in-depth exploration of carbapenems, a critical class of β-lactam antibiotics often reserved as a last line of defense against multidrug-resistant bacterial infections. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed classification of carbapenems, a comprehensive overview of their spectrum of activity, and insights into the mechanisms that confer resistance.

Classification of Carbapenems

Carbapenems are a subclass of β-lactam antibiotics characterized by a carbapenem core structure fused to a β-lactam ring.[1] This unique structure confers a broad spectrum of activity and stability against many β-lactamases.[1][2] Carbapenems can be broadly categorized based on their chemical structure and spectrum of activity. A primary classification distinguishes them into groups based on their activity against Pseudomonas aeruginosa.

A more practical classification, however, is based on their clinical introduction and key properties:

-

Traditional Carbapenems: This group includes the earliest developed carbapenems.

-

Imipenem: The first clinically available this compound, it has a broad spectrum of activity but is susceptible to degradation by the human renal enzyme dehydropeptidase-1 (DHP-1), requiring co-administration with a DHP-1 inhibitor like cilastatin.[3]

-

Meropenem (B701): Structurally similar to imipenem, meropenem is stable against DHP-1 and exhibits slightly greater activity against Gram-negative bacteria.[4][5]

-

Doripenem (B194130): This this compound demonstrates potent activity, particularly against P. aeruginosa.[4]

-

-

Newer Carbapenems: These have been developed to address specific clinical needs.

-

Ertapenem (B1671056): Characterized by a longer half-life allowing for once-daily dosing, its spectrum is narrower, notably lacking activity against P. aeruginosa and Enterococcus species.[3]

-

Biapenem and Panipenem: These agents are also part of the this compound class with broad-spectrum activity.[6]

-

Mechanism of Action

Like all β-lactam antibiotics, carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7][8] This disruption of the cell wall integrity leads to cell lysis and death. The high affinity of carbapenems for a wide range of PBPs contributes to their broad spectrum of activity.[4]

Spectrum of Activity

Carbapenems possess the broadest spectrum of antibacterial activity among all β-lactam antibiotics, encompassing a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[2][6][8]

3.1. Gram-Positive Bacteria

Carbapenems are generally active against many Gram-positive cocci, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[5][7] However, they are not active against methicillin-resistant Staphylococcus aureus (MRSA) and most strains of Enterococcus faecium, which exhibit intrinsic resistance.[8] Imipenem tends to have slightly greater in vitro activity against aerobic Gram-positive cocci compared to meropenem.[5]

3.2. Gram-Negative Bacteria

The primary strength of carbapenems lies in their potent activity against a wide array of Gram-negative bacteria, including most Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, and Acinetobacter species.[5][7] Meropenem and doripenem generally exhibit greater in vitro activity against aerobic Gram-negative bacilli than imipenem.[5] As previously noted, ertapenem is a notable exception, lacking reliable activity against P. aeruginosa.[8]

3.3. Anaerobic Bacteria

All clinically available carbapenems demonstrate excellent activity against a broad range of anaerobic bacteria, including Bacteroides fragilis.[7][8]

3.4. Atypical Bacteria

Carbapenems are not active against atypical bacteria such as Mycoplasma and Chlamydia, as these organisms lack a peptidoglycan cell wall, the target of β-lactam antibiotics.[8]

Quantitative Spectrum of Activity

The in-vitro activity of carbapenems is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (the MICs required to inhibit 50% and 90% of isolates, respectively) for common carbapenems against a selection of clinically important bacteria.

Table 1: In-Vitro Activity of Carbapenems against Gram-Positive Bacteria (MIC₅₀/MIC₉₀ in µg/mL)

| Organism | Imipenem | Meropenem | Doripenem | Ertapenem |

| Staphylococcus aureus (MSSA) | 0.06/0.12 | 0.03/0.06 | 0.015/0.03 | 0.03/0.06 |

| Streptococcus pneumoniae | ≤0.06/0.12 | ≤0.06/0.12 | ≤0.03/0.06 | ≤0.015/0.03 |

| Enterococcus faecalis | 1/4 | 2/8 | 4/16 | >16/>16 |

Table 2: In-Vitro Activity of Carbapenems against Gram-Negative Bacteria (MIC₅₀/MIC₉₀ in µg/mL)

| Organism | Imipenem | Meropenem | Doripenem | Ertapenem |

| Escherichia coli | ≤0.25/0.5 | ≤0.06/0.12 | ≤0.12/0.25 | ≤0.015/0.03 |

| Klebsiella pneumoniae | 0.25/0.5 | ≤0.06/0.12 | 0.12/0.25 | ≤0.015/0.03 |

| Pseudomonas aeruginosa | 2/8 | 0.5/4 | 0.25/2 | >8/>8 |

| Acinetobacter baumannii | 2/16 | 4/32 | 4/32 | >8/>8 |

| Bacteroides fragilis | ≤0.12/0.25 | ≤0.06/0.12 | ≤0.12/0.25 | 0.25/0.5 |

Note: MIC values can vary depending on the geographic region and the specific strain tested.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a detailed protocol for determining the MIC of carbapenems against bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

5.1. Materials

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound antibiotic powder of known potency

-

Sterile deionized water or other appropriate solvent

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or nephelometer

5.2. Preparation of Antibiotic Stock Solutions

-

Prepare a stock solution of the this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.

-

Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations.

5.3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-